KAG-308

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

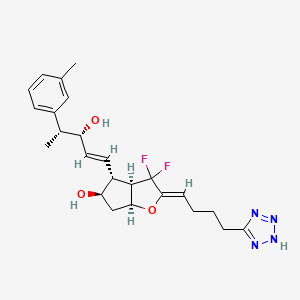

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2Z,3aR,4R,5R,6aS)-3,3-difluoro-4-[(E,3R,4R)-3-hydroxy-4-(3-methylphenyl)pent-1-enyl]-2-[4-(2H-tetrazol-5-yl)butylidene]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30F2N4O3/c1-14-6-5-7-16(12-14)15(2)18(31)11-10-17-19(32)13-20-23(17)24(25,26)21(33-20)8-3-4-9-22-27-29-30-28-22/h5-8,10-12,15,17-20,23,31-32H,3-4,9,13H2,1-2H3,(H,27,28,29,30)/b11-10+,21-8-/t15-,17+,18-,19-,20+,23-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSELABKNBIUMGG-YGBAREPYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C)C(C=CC2C(CC3C2C(C(=CCCCC4=NNN=N4)O3)(F)F)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@@H](C)[C@@H](/C=C/[C@H]2[C@@H](C[C@H]3[C@@H]2C(/C(=C/CCCC4=NNN=N4)/O3)(F)F)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30F2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215192-68-9 | |

| Record name | KAG-308 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33CGC8N6S3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

KAG-308: A Technical Guide to a Selective EP4 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

KAG-308 is a potent and selective agonist for the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical and biological properties, and its mechanism of action. Special emphasis is placed on its therapeutic potential in inflammatory conditions such as ulcerative colitis. This guide includes detailed experimental protocols for key assays used to characterize this compound and visual representations of its signaling pathways and experimental workflows to support further research and development.

Chemical Structure and Properties

This compound is a complex organic molecule with the systematic IUPAC name (2Z,3aR,4R,5R,6aS)-3,3-difluorohexahydro-4-[(1E,3R,4R)-3-hydroxyl-4-(3-methylphenyl)-1-penten-1-yl]-2-[4-(1H-tetrazol-5-yl)butylidene]-2H-cyclopenta[b]furan-5-ol. Its chemical and physicochemical properties are summarized in the tables below.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C24H30F2N4O3[1] |

| Molecular Weight | 460.52 g/mol [1] |

| CAS Number | 1215192-68-9 |

| IUPAC Name | (2Z,3aR,4R,5R,6aS)-3,3-difluorohexahydro-4-[(1E,3R,4R)-3-hydroxyl-4-(3-methylphenyl)-1-penten-1-yl]-2-[4-(1H-tetrazol-5-yl)butylidene]-2H-cyclopenta[b]furan-5-ol |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Solubility | DMSO: 80 mg/mL (173.72 mM) (requires sonication) Water: < 0.1 mg/mL (insoluble) |

| Storage Conditions | Store at -20°C for long-term stability. |

Biological Activity and Mechanism of Action

This compound is a selective agonist of the EP4 receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including inflammation and mucosal healing.

Receptor Binding Affinity and Selectivity

This compound exhibits high binding affinity and selectivity for the human EP4 receptor over other prostanoid receptors. The inhibitory constants (Ki) are detailed in Table 3.

Table 3: Receptor Binding Affinity (Ki) of this compound

| Receptor | Ki (nM) |

| Human EP4 | 2.57[2][3][4] |

| Human EP1 | 1410 |

| Human EP2 | 1540 |

| Human EP3 | 32.4 |

| Human IP | 52.9 |

Functional Activity

The agonist activity of this compound at the EP4 receptor has been confirmed through functional assays measuring cyclic AMP (cAMP) production. The half-maximal effective concentrations (EC50) are presented in Table 4.

Table 4: Functional Activity (EC50) of this compound

| Receptor | EC50 (nM) | Assay Type |

| Human EP4 | 17 | cAMP accumulation |

| Human EP4 | 0.15 | Dual luciferase reporter |

| Mouse EP4 | 1.0 | Dual luciferase reporter |

| Human EP1 | 1000 | Functional Assay |

| Human EP2 | 1000 | Functional Assay |

| Human EP3 | 160 | Functional Assay |

| Human IP | >10000 | Functional Assay |

Signaling Pathway

Activation of the EP4 receptor by this compound primarily initiates a signaling cascade through the Gs alpha subunit (Gαs) of the associated G-protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). This signaling pathway is central to the anti-inflammatory and mucosal healing properties of this compound. There is also evidence suggesting that the EP4 receptor can couple to the Gi alpha subunit (Gαi), leading to the activation of the phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway, which is involved in cell survival and proliferation.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Receptor Binding Affinity Assay

This protocol describes a competitive binding experiment to determine the affinity of this compound for the human EP4 receptor.

-

Materials:

-

Human recombinant EP4-expressing cell membranes (e.g., ChemiSCREEN™ from Millipore)

-

[3H]-PGE2 (radioligand)

-

Binding buffer (composition not specified in the source, a typical buffer would be 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)

-

This compound at various concentrations

-

Microplate scintillation counter

-

-

Procedure:

-

Incubate the cell membranes with varying concentrations of this compound and a fixed concentration of [3H]-PGE2.

-

The incubation is carried out for 2 hours at room temperature.

-

Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters to remove non-specifically bound radioactivity.

-

Measure the bound radioactivity using a microplate scintillation counter.

-

The Ki values are calculated from the IC50 values (concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

-

Dual-Luciferase Reporter Assay for Functional Agonist Activity

This assay measures the functional agonistic activity of this compound by quantifying the intracellular cAMP production through a luciferase reporter system.

-

Materials:

-

COS-7 cells

-

Expression vectors for human or mouse EP4 receptor

-

A luciferase reporter vector responsive to cAMP (e.g., containing a cAMP response element upstream of the luciferase gene)

-

Dual-Glo® Luciferase Assay System (Promega)

-

This compound and PGE2 at various concentrations

-

-

Procedure:

-

Co-transfect COS-7 cells with the EP4 receptor expression vector and the cAMP-responsive luciferase reporter vector.

-

After an appropriate incubation period for receptor expression (typically 24-48 hours), treat the cells with various concentrations of this compound or PGE2.

-

Incubate the cells for 3 hours at 37°C.

-

Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using the Dual-Glo® Luciferase Assay System according to the manufacturer's instructions.

-

The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency.

-

The EC50 values are determined by plotting the normalized luciferase activity against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

-

Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice

This in vivo model is used to evaluate the therapeutic efficacy of this compound in a model of ulcerative colitis.

-

Animals:

-

Female BALB/c mice, 6 weeks old.

-

-

Induction of Colitis:

-

Administer 3% (w/v) DSS (molecular weight 36,000–50,000) in the drinking water for 5-7 days.

-

-

Treatment:

-

Administer this compound (e.g., at doses of 0.3 and 1 mg/kg) or vehicle orally once daily. Treatment can be initiated before or after the induction of colitis to assess prophylactic or therapeutic effects, respectively.

-

-

Assessment of Colitis:

-

Disease Activity Index (DAI): Monitor daily for changes in body weight, stool consistency, and the presence of blood in the stool. Assign scores for each parameter to calculate the DAI.

-

Histological Analysis: At the end of the experiment, sacrifice the mice and collect the colons. Fix the tissues in formalin, embed in paraffin, and section for hematoxylin and eosin (H&E) staining. Evaluate the sections for mucosal damage, inflammation, and crypt architecture.

-

Myeloperoxidase (MPO) activity: Measure MPO activity in colonic tissue homogenates as a marker of neutrophil infiltration.

-

Cytokine analysis: Measure the levels of pro-inflammatory cytokines such as TNF-α in colonic tissue homogenates or serum by ELISA.

-

Conclusion

This compound is a highly selective and potent EP4 receptor agonist with demonstrated anti-inflammatory and mucosal healing properties in preclinical models of ulcerative colitis. Its well-defined mechanism of action through the EP4-cAMP signaling pathway makes it a promising candidate for further investigation as a therapeutic agent for inflammatory bowel disease and other related conditions. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to advance the understanding and potential clinical application of this compound.

References

KAG-308: A Technical Guide to its EP4 Receptor Selectivity and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of KAG-308, a potent and selective agonist for the E-type prostanoid receptor 4 (EP4). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological properties of this compound. This guide will cover its binding affinity, receptor selectivity, the signaling pathways it modulates, and the detailed experimental protocols used for its characterization.

Executive Summary

This compound is an orally active, selective EP4 receptor agonist that has demonstrated significant potential in preclinical models, particularly for inflammatory conditions such as ulcerative colitis.[1][2] Its therapeutic efficacy is rooted in its high affinity and selective binding to the EP4 receptor, a G-protein coupled receptor (GPCR) involved in mediating the effects of prostaglandin E2 (PGE2). Activation of the EP4 receptor is known to initiate anti-inflammatory and mucosal healing processes.[2][3] This guide summarizes the key quantitative data regarding this compound's interaction with the EP4 receptor and provides detailed methodologies for the assays used to determine these properties.

Quantitative Binding and Functional Data

The selectivity and potency of this compound have been quantified through rigorous in vitro pharmacological studies. The following tables summarize the binding affinity (Ki) and functional activity (EC50) of this compound for human prostanoid receptors.

Receptor Binding Affinity

The binding affinity of this compound was determined using competitive radioligand binding assays with membranes from cells expressing human recombinant prostanoid receptors.[1] The inhibitory constant (Ki) represents the concentration of this compound required to displace 50% of the radioligand. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | This compound K_i_ (nM) | Selectivity over EP4 (fold) |

| EP4 | 2.57 | - |

| EP1 | 1410 | 549 |

| EP2 | 1540 | 599 |

| EP3 | 32.4 | 12.6 |

| IP | 52.9 | 20.6 |

| Data sourced from Watanabe Y, et al. Eur J Pharmacol. 2015. |

Functional Agonist Activity

The functional activity of this compound was assessed to determine its efficacy in activating the EP4 receptor and to further confirm its selectivity. These assays measure the biological response following receptor binding, such as the production of cyclic AMP (cAMP).

| Receptor Subtype | This compound Agonist Activity (K_i_, nM) |

| EP4 | 17 |

| EP1 | >1000 |

| EP2 | >1000 |

| EP3 | 160 |

| Data represents Ki values from functional assays as reported by Watanabe Y, et al. |

Additional studies using a dual luciferase reporter assay have reported EC50 values of 0.15 nM for human EP4 and 1.0 nM for mouse EP4, further highlighting its potent agonistic activity.

Signaling Pathways and Experimental Workflow

EP4 Receptor Signaling Pathway

Upon binding of an agonist like this compound, the EP4 receptor primarily couples to the Gs alpha subunit (Gαs) of the G-protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, culminating in the cellular response.

Experimental Workflow for Receptor Selectivity

The determination of this compound's binding affinity and selectivity involves a multi-step process, beginning with the preparation of cell membranes expressing the target receptors, followed by competitive binding assays and data analysis.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize this compound. These are based on standard methodologies for GPCR ligand characterization.

Radioligand Binding Assay for EP4 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human EP4 receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes prepared from HEK293 cells stably overexpressing the human EP4 receptor.

-

Radioligand: [³H]-PGE2 (specific activity ~180 Ci/mmol).

-

Test Compound: this compound, serially diluted.

-

Assay Buffer: 10 mM MES buffer containing 1 mM EDTA and 10 mM MnCl₂, pH 6.0.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail: Appropriate for microplate scintillation counting.

-

Equipment: 96-well plates, vacuum filtration manifold, glass fiber filters (GF/C, pre-soaked in 0.3% PEI), microplate scintillation counter.

Protocol:

-

Preparation: Thaw the EP4-expressing cell membrane preparation on ice. Resuspend the membranes in the assay buffer to a final protein concentration of approximately 5-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

-

50 µL of serially diluted this compound (or vehicle for total binding, or a high concentration of unlabeled PGE2 for non-specific binding).

-

50 µL of [³H]-PGE2 (at a final concentration of ~0.5 nM).

-

100 µL of the cell membrane suspension.

-

-

Incubation: Incubate the plate for 2 hours at room temperature with gentle agitation.

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked GF/C filters using the filtration manifold.

-

Washing: Wash the filters three to four times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

-

Counting: Dry the filters, place them in scintillation vials or a compatible microplate, add scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]-PGE2 binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

cAMP Functional Assay

Objective: To measure the potency (EC50) of this compound in stimulating cAMP production, confirming its agonist activity at the EP4 receptor.

Materials:

-

Cell Line: HEK293 cells stably expressing the human EP4 receptor.

-

Test Compound: this compound, serially diluted.

-

Stimulation Buffer: HBSS or similar buffer containing a phosphodiesterase inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.

-

cAMP Detection Kit: A commercial kit based on principles such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or luciferase biosensors (e.g., GloSensor).

-

Equipment: 96-well or 384-well cell culture plates, plate reader compatible with the chosen detection kit.

Protocol:

-

Cell Seeding: Plate the HEK293-hEP4 cells in the appropriate microplate at a predetermined density and incubate overnight to allow for cell adherence.

-

Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer.

-

Assay Procedure:

-

Remove the culture medium from the cells.

-

Add the diluted this compound or vehicle control to the respective wells.

-

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow for cAMP accumulation.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the specific cAMP detection kit being used. This typically involves adding lysis reagents and detection components directly to the wells.

-

Measurement: Read the plate using a plate reader set to the appropriate detection mode (e.g., fluorescence, luminescence).

-

Data Analysis:

-

Generate a standard curve if required by the kit.

-

Convert the raw signal to cAMP concentrations.

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) by fitting the data to a four-parameter logistic equation.

-

Conclusion

This compound is a highly potent and selective agonist of the EP4 receptor, with a binding affinity in the low nanomolar range. Its selectivity profile demonstrates minimal activity at other prostanoid receptors, which is a desirable characteristic for a targeted therapeutic. The primary mechanism of action involves the activation of the Gαs-adenylyl cyclase-cAMP signaling pathway. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of this compound and other EP4 receptor modulators. These findings underscore the potential of this compound as a therapeutic agent for diseases where EP4 receptor activation is beneficial, such as inflammatory bowel disease.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functional selectivity of natural and synthetic prostaglandin EP4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

KAG-308: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

KAG-308 is a potent and selective agonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). Identified as an orally available therapeutic candidate, this compound has demonstrated significant promise in preclinical models of inflammatory diseases, particularly ulcerative colitis (UC). This technical guide provides a comprehensive overview of the discovery, synthesis background, mechanism of action, and preclinical pharmacological profile of this compound. Detailed experimental protocols for key in vitro and in vivo studies are presented, along with a summary of quantitative data and visualizations of relevant biological pathways and experimental workflows.

Introduction

Prostaglandin E2 is a key lipid mediator that exerts a wide range of physiological and pathological effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor has emerged as a promising therapeutic target for inflammatory conditions due to its role in mediating anti-inflammatory and tissue-regenerative processes. Activation of the EP4 receptor has been shown to suppress the production of pro-inflammatory cytokines and promote mucosal healing, making it an attractive pathway for the treatment of inflammatory bowel diseases such as ulcerative colitis.

This compound was identified by researchers at Kaken Pharmaceutical Co., Ltd. as a novel, orally active, and selective EP4 receptor agonist.[1] Its development addresses the need for effective and convenient therapies for mild to moderate UC. This document details the scientific background of this compound, providing an in-depth resource for researchers and drug development professionals interested in this compound and the broader field of EP4 receptor modulation.

Discovery and Synthesis Background

This compound was discovered through a research program focused on identifying selective EP4 receptor agonists with favorable pharmacological and pharmacokinetic properties for oral administration.[1] The primary publication on this compound, by Watanabe et al. (2015), credits its synthesis to Asahi Glass Co., Ltd.[2]

The full chemical name for this compound is (2Z,3aR,4R,5R,6aS)-3,3-difluorohexahydro-4-[(1E,3R,4R)-3-hydroxyl-4-(3-methylphenyl)-1-penten-1-yl]-2-[4-(1H-tetrazol-5-yl)butylidene]-2H-cyclopenta[b]furan-5-ol.[2]

Despite extensive searches of scientific literature and patent databases, the detailed synthetic route for this compound is not publicly available at the time of this writing.

Mechanism of Action

This compound exerts its therapeutic effects by selectively binding to and activating the EP4 receptor. The EP4 receptor is primarily coupled to the Gαs signaling pathway. Upon agonist binding, Gαs activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets, including the transcription factor CREB (cAMP response element-binding protein). This signaling cascade ultimately modulates the expression of genes involved in inflammation and tissue repair. A key anti-inflammatory effect of this compound is the potent inhibition of tumor necrosis factor-alpha (TNF-α) production.[1]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: Receptor Binding Affinity and Functional Activity

| Parameter | Species | Receptor | Value | Reference |

| Ki | Human | EP4 | 2.57 nM | |

| Ki | Human | EP1 | 1410 nM | |

| Ki | Human | EP2 | 1540 nM | |

| Ki | Human | EP3 | 32.4 nM | |

| Ki | Human | IP | 52.9 nM | |

| EC50 (cAMP production) | Human | EP4 | 17 nM |

Table 2: In Vivo Efficacy in DSS-Induced Colitis Model in Mice

| Parameter | Treatment Group | Dose (mg/kg, p.o.) | Result | Reference |

| Disease Activity Index (DAI) | Vehicle | - | ~3.5 | |

| This compound | 0.3 | Significant reduction vs. Vehicle | ||

| This compound | 1 | Significant reduction vs. Vehicle | ||

| Histological Score | Vehicle | - | ~7 | |

| This compound | 1 | Significant reduction vs. Vehicle |

Table 3: Pharmacokinetic Profile in Mice

| Parameter | Dose | Route | Value | Reference |

| Cmax | 0.3 mg/kg | p.o. | ~30 ng/mL | |

| Tmax | 0.3 mg/kg | p.o. | ~0.25 h | |

| Bioavailability | - | p.o. | Relatively high |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

EP4 Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human EP4 receptor.

Materials:

-

Human recombinant EP4-expressing cell membranes

-

[3H]-PGE2 (radioligand)

-

This compound (test compound)

-

Binding buffer (e.g., 10 mM MES, 1 mM EDTA, 10 mM MnCl2, pH 6.0)

-

Microplate scintillation counter

Protocol:

-

Prepare serial dilutions of this compound in the binding buffer.

-

In a 96-well plate, add the cell membranes, a fixed concentration of [3H]-PGE2 (e.g., 0.5 nM), and varying concentrations of this compound.

-

Incubate the plate for 2 hours at room temperature with gentle agitation.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer to separate bound and free radioligand.

-

Measure the radioactivity retained on the filters using a microplate scintillation counter.

-

Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-PGE2) from the competition curve.

-

Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (Luciferase Reporter Assay)

Objective: To measure the functional agonistic activity of this compound on the EP4 receptor by quantifying cAMP production.

Materials:

-

COS-7 cells transiently expressing the human or mouse EP4 receptor and a CRE-luciferase reporter construct.

-

This compound

-

Prostaglandin E2 (PGE2) as a positive control

-

Cell culture medium

-

Dual-Glo Luciferase Assay System

Protocol:

-

Seed the transfected COS-7 cells in a 96-well plate and allow them to adhere.

-

Treat the cells with varying concentrations of this compound or PGE2 for 3 hours at 37°C.

-

Lyse the cells and measure the firefly luciferase activity according to the manufacturer's protocol for the Dual-Glo Luciferase Assay System.

-

Normalize the firefly luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice

Objective: To evaluate the in vivo efficacy of this compound in a model of ulcerative colitis.

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

Dextran sulfate sodium (DSS)

-

This compound

-

Vehicle control

-

Sulfasalazine (SASP) as a positive control

Protocol:

-

Induce colitis by administering DSS (e.g., 3-5% w/v) in the drinking water for a specified period (e.g., 7 days).

-

Administer this compound (e.g., 0.3 and 1 mg/kg), vehicle, or SASP (e.g., 10 mg/kg) orally once daily, starting from one day before DSS administration.

-

Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

-

At the end of the study period, euthanize the mice and collect the colons.

-

Measure the colon length and collect tissue samples for histological analysis (e.g., H&E staining).

-

Score the histological sections for the severity of inflammation, ulceration, and tissue damage.

-

Compare the DAI, colon length, and histological scores between the different treatment groups to assess the therapeutic effect of this compound.

Conclusion

This compound is a promising, orally active, and selective EP4 receptor agonist with a strong preclinical rationale for the treatment of ulcerative colitis. Its potent anti-inflammatory effects, demonstrated by the inhibition of TNF-α, and its efficacy in promoting mucosal healing in animal models, highlight its therapeutic potential. While the detailed synthesis of this compound is not publicly available, the comprehensive pharmacological and preclinical data provide a solid foundation for its continued development. The experimental protocols and data summarized in this guide offer a valuable resource for researchers in the field of inflammatory diseases and EP4 receptor biology.

References

KAG-308: A Technical Guide to its Role in TNF-alpha Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of KAG-308, a novel, orally active, and selective prostaglandin E receptor 4 (EP4) agonist, and its significant role in the inhibition of Tumor Necrosis Factor-alpha (TNF-alpha). This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows to serve as a comprehensive resource for the scientific community.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects, including the potent inhibition of TNF-alpha, through the selective activation of the EP4 receptor, a subtype of the prostaglandin E2 receptor.[1][2][3] The binding of this compound to the EP4 receptor initiates a downstream signaling cascade that ultimately suppresses the production of pro-inflammatory cytokines like TNF-alpha. This mechanism of action has positioned this compound as a promising therapeutic candidate for inflammatory conditions such as ulcerative colitis and osteoarthritis.[3][4]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data demonstrating the selectivity and efficacy of this compound.

Table 1: Receptor Binding Affinity and Agonist Activity of this compound

| Receptor | Binding Affinity (Ki, nM) | Agonist Activity (EC50, nM) |

| Human EP4 | 2.57 | 17 |

| Human EP1 | 1410 | 1000 |

| Human EP2 | 1540 | 1000 |

| Human EP3 | 32.4 | 160 |

| Human IP | 52.9 | >10000 |

| Data sourced from MedchemExpress and Watanabe Y, et al. Eur J Pharmacol. 2015. |

Table 2: In Vivo Inhibition of TNF-alpha Production by this compound

| Cell Type | This compound Dose (Oral) | Cmax (ng/mL) | % Inhibition of TNF-alpha Production |

| Mouse Peripheral Whole Blood | 0.3 mg/kg | 3.3 | 12.6% |

| Mouse Peripheral Whole Blood | 1 mg/kg | 11.5 | 32.1% |

| Mouse CD4+ T Cells | 0.3 mg/kg | 3.3 | 19.4% |

| Mouse CD4+ T Cells | 1 mg/kg | 11.5 | 33.4% |

| Data represents the estimated inhibition at the maximum plasma concentration (Cmax) following oral administration. Sourced from Watanabe Y, et al. Eur J Pharmacol. 2015. |

Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, visualize the proposed signaling pathway of this compound's action and a typical experimental workflow for assessing its TNF-alpha inhibitory activity.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oral administration of EP4-selective agonist this compound suppresses mouse knee osteoarthritis development through reduction of chondrocyte hypertrophy and TNF secretion - PMC [pmc.ncbi.nlm.nih.gov]

KAG-308: A Technical Guide for Inflammatory Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

KAG-308 is a potent and selective agonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). It is an orally available small molecule that has demonstrated significant therapeutic potential in preclinical models of inflammatory diseases, particularly ulcerative colitis. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its investigation in inflammatory disease research.

Mechanism of Action

This compound exerts its anti-inflammatory effects by selectively activating the EP4 receptor, a G-protein coupled receptor. Activation of the EP4 receptor is known to play a crucial role in mucosal healing and the suppression of excessive inflammatory responses. The downstream signaling cascade initiated by this compound binding to the EP4 receptor leads to the inhibition of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α), and promotes epithelial regeneration. This dual action makes this compound a promising candidate for the treatment of inflammatory conditions characterized by tissue damage and an overactive immune response.[1]

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Receptor Binding Affinity and Functional Activity of this compound

| Receptor | Parameter | Value (nM) | Species | Reference |

| Human EP4 | Ki | 2.57 | Human | [2] |

| Human EP1 | Ki | 1410 | Human | [2] |

| Human EP2 | Ki | 1540 | Human | [2] |

| Human EP3 | Ki | 32.4 | Human | |

| Human IP | Ki | 52.9 | Human | |

| Human EP4 | EC50 | 17 | Human | |

| Human EP1 | EC50 | >1000 | Human | |

| Human EP2 | EC50 | >1000 | Human | |

| Human EP3 | EC50 | 160 | Human |

Ki: Inhibition constant, a measure of binding affinity. EC50: Half maximal effective concentration, a measure of functional potency.

Table 2: In Vivo Efficacy of this compound in a DSS-Induced Colitis Mouse Model

| Treatment Group | Dosage | Outcome Measure | Result | Reference |

| This compound | 0.3 and 1 mg/kg, p.o. | Suppression of colitis onset | Effective | |

| This compound | 0.3 and 1 mg/kg, p.o. | Histological mucosal healing | Promoted | |

| Sulfasalazine (SASP) | Not specified | Suppression of colitis onset | Not effective | |

| Sulfasalazine (SASP) | Not specified | Histological mucosal healing | Not effective |

p.o.: per os (by mouth)

Table 3: In Vivo Efficacy of this compound in an AOM/DSS-Induced Colitis-Associated Cancer (CAC) Mouse Model

| Treatment Group | Dosage | Outcome Measure | Result | Reference |

| Control | - | Final Survival Rate | 70% | |

| This compound | 1 mg/kg | Final Survival Rate | 90% | |

| MF-482 (EP4 antagonist) | 0.3 mg/kg | Final Survival Rate | 40% | |

| Sulfasalazine (SASP) | 10 mg/kg | Final Survival Rate | 60% | |

| This compound | 1 mg/kg | Inhibition of Colitis Development | Effective | |

| This compound | 1 mg/kg | Prevention of Colorectal Carcinogenesis | Effective |

Experimental Protocols

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This model is widely used to induce an acute colitis that mimics some aspects of ulcerative colitis in humans.

Materials:

-

Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose)

-

Experimental animals (e.g., female BALB/c mice, 6-8 weeks old)

Procedure:

-

House animals in a controlled environment with free access to food and water.

-

Prepare a fresh solution of 3-5% (w/v) DSS in drinking water. The concentration may need to be optimized depending on the mouse strain and specific DSS batch.

-

Administer DSS water to the mice ad libitum for a period of 5-7 days. A control group should receive regular drinking water.

-

Prepare this compound in the chosen vehicle at the desired concentrations (e.g., 0.3 and 1 mg/kg).

-

Administer this compound or vehicle orally once daily, starting from the first day of DSS administration and continuing for the duration of the experiment.

-

Monitor the animals daily for body weight, stool consistency, and the presence of blood in the feces. Calculate a Disease Activity Index (DAI) based on these parameters.

-

At the end of the treatment period, euthanize the animals and collect the colon.

-

Measure the colon length and weight.

-

Fix a portion of the colon in 10% neutral buffered formalin for histological analysis (e.g., H&E staining) to assess mucosal damage, inflammation, and crypt architecture.

Azoxymethane (AOM) and DSS-Induced Colitis-Associated Cancer (CAC) Model

This model is used to study the development of colorectal cancer in the context of chronic inflammation.

Materials:

-

Azoxymethane (AOM)

-

Dextran Sulfate Sodium (DSS)

-

This compound

-

Vehicle

-

Experimental animals (e.g., male C57BL/6 mice, 6-8 weeks old)

Procedure:

-

Acclimatize the animals for at least one week.

-

On day 0, inject the mice intraperitoneally with a single dose of AOM (e.g., 10 mg/kg).

-

After one week, administer 2-3% DSS in the drinking water for 7 days.

-

Following the DSS cycle, provide the mice with regular drinking water for 14 days to allow for recovery.

-

Repeat the DSS and recovery cycles for a total of 2-3 cycles to induce chronic inflammation.

-

Administer this compound or vehicle orally once daily, starting from the first DSS cycle and continuing throughout the experiment.

-

Monitor the animals for signs of colitis as described in the DSS model.

-

At the end of the study (typically 12-20 weeks after AOM injection), euthanize the animals and dissect the entire colon.

-

Count and measure the size of all visible tumors.

-

Fix the colon for histological analysis to confirm the presence and grade of dysplasia and adenocarcinoma.

Visualizations

References

An In-depth Technical Guide to the EP4 Receptor Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Prostaglandin E2 (PGE2) receptor 4 (EP4) is a G-protein coupled receptor (GPCR) that plays a pivotal role in a myriad of physiological and pathophysiological processes. As a key mediator of PGE2 signaling, the EP4 receptor is implicated in inflammation, immunology, oncology, bone remodeling, and cardiovascular homeostasis. Its diverse signaling capabilities, extending beyond the canonical Gs-cAMP pathway, make it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the EP4 receptor signaling pathway, including quantitative pharmacological data, detailed experimental protocols, and visual representations of the core signaling cascades to aid researchers and drug development professionals in their exploration of this multifaceted receptor.

Core Signaling Pathways

The EP4 receptor, upon activation by its endogenous ligand PGE2, initiates a cascade of intracellular signaling events. While classically known for its coupling to the stimulatory G-protein (Gs), leading to the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP), the EP4 receptor exhibits significant signaling diversity. It can also couple to the inhibitory G-protein (Gi) and engage β-arrestin-mediated pathways, leading to the activation of alternative signaling cascades such as the Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK) pathways.

Gs-cAMP-PKA-CREB Pathway

The canonical signaling pathway for the EP4 receptor involves its coupling to Gs. This interaction activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA).[1] Activated PKA then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB).[2] Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription.[2]

Gi-Coupled Signaling

In addition to Gs, the EP4 receptor can also couple to Gi proteins. Activation of the Gi pathway typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This provides a mechanism for fine-tuning the cAMP-mediated signaling initiated by Gs coupling.

PI3K/Akt and ERK Signaling

The EP4 receptor can also signal through pathways independent of PKA, including the PI3K/Akt and ERK (a member of the MAP kinase family) pathways. Activation of these pathways is often linked to Gi coupling or through β-arrestin recruitment following receptor phosphorylation by G protein-coupled receptor kinases (GRKs). The PI3K/Akt pathway is crucial for cell survival and proliferation, while the ERK pathway is involved in cell growth, differentiation, and migration. EP4-mediated ERK activation can lead to the induction of transcription factors like early growth response factor-1 (Egr-1).

Quantitative Data on EP4 Receptor Ligands

The development of selective agonists and antagonists for the EP4 receptor is a major focus of drug discovery efforts. The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of key EP4 receptor ligands.

| EP4 Receptor Agonists | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Selectivity Profile |

| PGE2 (Endogenous Ligand) | 0.38 - 1.3 | 0.6 | Binds to all EP receptors |

| CAY10598 | 1.2 | - | Highly selective for EP4 over other prostanoid receptors. |

| L-902,688 | 0.38 | 0.6 | >4000-fold selective for EP4 over other EP and prostanoid receptors. |

| EP4 Receptor Antagonists | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) | Selectivity Profile |

| ONO-AE3-208 | 1.3 | - | Selective for EP4, with lower affinity for EP3, FP, and TP receptors. |

| GW627368X | pKi = 7.0 (~100 nM) | pKb = 7.9 (~12.6 nM) | Selective for EP4 with additional affinity for the TP receptor. |

| Grapiprant (CJ-023,423) | 24 | 35 | Selective EP4 antagonist. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the EP4 receptor signaling pathway.

cAMP Accumulation Assay

This assay measures the intracellular accumulation of cAMP following EP4 receptor activation.

Principle: Activation of Gs-coupled receptors like EP4 leads to an increase in intracellular cAMP. This can be quantified using various methods, including competitive immunoassays (e.g., HTRF, ELISA) or biosensors (e.g., GloSensor).

Protocol Outline (using a competitive immunoassay):

-

Cell Culture: Culture HEK293 cells stably or transiently expressing the human EP4 receptor in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Seed cells into 96- or 384-well plates at a density of 5,000-20,000 cells per well and incubate overnight.

-

Assay Buffer Preparation: Prepare an assay buffer (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor such as IBMX (0.5 mM) to prevent cAMP degradation.

-

Compound Treatment:

-

For agonist dose-response curves, add serial dilutions of the test compound to the cells.

-

For antagonist dose-response curves, pre-incubate the cells with serial dilutions of the antagonist for 15-30 minutes before adding a fixed concentration of an EP4 agonist (typically the EC80 concentration).

-

-

Stimulation: Incubate the cells with the compounds for a predetermined time (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

-

Data Analysis: Generate dose-response curves and calculate EC50 or IC50 values using a non-linear regression analysis.

Western Blot for ERK Phosphorylation

This protocol details the detection of phosphorylated ERK (p-ERK) as a measure of EP4-mediated MAP kinase pathway activation.

Principle: Activation of the ERK pathway culminates in the phosphorylation of ERK1 and ERK2. Western blotting with a phospho-specific antibody allows for the detection and quantification of this activation.

Protocol Outline:

-

Cell Culture and Starvation: Culture cells expressing the EP4 receptor to 70-80% confluency. Serum-starve the cells for 4-6 hours prior to stimulation to reduce basal ERK phosphorylation.

-

Compound Stimulation: Treat the cells with the EP4 agonist for various time points (e.g., 5, 10, 15, 30 minutes) to determine the peak phosphorylation time. For antagonist studies, pre-incubate with the antagonist before adding the agonist.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., rabbit anti-p-ERK1/2, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

-

Quantify the band intensities using densitometry software.

-

CREB Reporter Gene Assay

This assay measures the transcriptional activity of CREB, a downstream effector of the Gs-cAMP-PKA pathway.

Principle: A reporter plasmid containing a luciferase gene under the control of multiple cAMP response elements (CREs) is transfected into cells. Activation of the EP4-cAMP pathway leads to CREB phosphorylation and binding to the CREs, driving luciferase expression, which can be quantified by measuring luminescence.

Protocol Outline:

-

Cell Culture and Transfection: Co-transfect HEK293 cells with an EP4 receptor expression plasmid, a CRE-luciferase reporter plasmid, and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Compound Treatment: After 24-48 hours, treat the cells with EP4 agonists or antagonists as described for the cAMP assay.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the compound concentration to determine EC50 or IC50 values.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if CREB directly binds to the promoter of a target gene in response to EP4 receptor activation.

Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and an antibody specific to the protein of interest (e.g., pCREB) is used to immunoprecipitate the protein-DNA complexes. The DNA is then purified and analyzed by qPCR to quantify the enrichment of specific promoter regions.

Protocol Outline:

-

Cell Treatment and Cross-linking: Treat EP4-expressing cells with an agonist. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium (1% final concentration) and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp by sonication.

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G agarose/magnetic beads.

-

Incubate the chromatin with an antibody against pCREB or a negative control IgG overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the protein-DNA complexes from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K, and then purify the DNA.

-

qPCR Analysis: Perform quantitative PCR using primers specific for the promoter region of a putative CREB target gene. Analyze the data as a percentage of input or fold enrichment over the IgG control.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated EP4 receptor.

Principle: Upon agonist binding and subsequent phosphorylation by GRKs, GPCRs recruit β-arrestin. This interaction can be monitored using various techniques, such as the Tango assay or PRESTO-Tango, which are based on transcriptional activation following β-arrestin recruitment, or by using enzyme fragment complementation assays (e.g., PathHunter).

Protocol Outline (using the Tango Assay Principle):

-

Cell Line: Use a cell line engineered to express the EP4 receptor fused to a transcription factor (e.g., tTA) and a separate reporter gene (e.g., luciferase) under the control of a promoter that is recognized by the transcription factor. The cells also express β-arrestin fused to a protease (e.g., TEV protease).

-

Agonist Stimulation: Treat the cells with an EP4 agonist.

-

Recruitment and Cleavage: Agonist-induced β-arrestin recruitment to the EP4 receptor brings the protease into proximity with its cleavage site on the receptor fusion protein, releasing the transcription factor.

-

Transcriptional Activation: The released transcription factor translocates to the nucleus and activates the expression of the reporter gene.

-

Signal Detection: Measure the reporter gene product (e.g., by luminescence for luciferase) after a suitable incubation period (typically several hours).

Conclusion

The EP4 receptor represents a highly dynamic and versatile signaling hub. Its ability to engage multiple G-protein subtypes and β-arrestin-dependent pathways allows for a nuanced and context-specific regulation of cellular responses. A thorough understanding of these intricate signaling networks, supported by robust quantitative data and well-defined experimental protocols, is essential for the successful development of novel therapeutics targeting this important receptor. This guide provides a foundational resource for researchers and drug developers to navigate the complexities of EP4 receptor signaling and to design and execute experiments that will further unravel its role in health and disease.

References

In Vitro Characterization of KAG-308: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of KAG-308, a selective prostaglandin E2 (PGE2) receptor 4 (EP4) agonist. The information presented herein is intended to equip researchers and drug development professionals with the necessary details to understand and potentially replicate key experiments for evaluating the pharmacological profile of this compound.

Quantitative Pharmacological Profile

This compound has been demonstrated to be a potent and selective agonist for the human EP4 receptor. Its binding affinity and functional potency have been quantified in various in vitro assays.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Ki (nM) | Reference |

| Human EP1 | 1410 | [1] |

| Human EP2 | 1540 | [1] |

| Human EP3 | 32.4 | [1] |

| Human EP4 | 2.57 | [1] |

| Human IP | 52.9 | [1] |

Table 2: Functional Agonist Activity of this compound

| Receptor | EC50 (nM) | Reference |

| Human EP1 | >1000 | |

| Human EP2 | >1000 | |

| Human EP3 | 160 | |

| Human EP4 | 17 |

Key In Vitro Experiments and Methodologies

EP4 Receptor Binding Assay

This assay determines the binding affinity of this compound to the human EP4 receptor through competitive displacement of a radiolabeled ligand.

Experimental Protocol:

-

Materials:

-

Human recombinant EP4-expressing cell membranes (e.g., ChemiSCREEN™ from Millipore).

-

[³H]-PGE2 (radioligand).

-

This compound (test compound).

-

Binding buffer (composition not specified in the available literature, but typically contains a buffer salt like Tris-HCl, MgCl2, and a protein carrier like BSA).

-

Microplate scintillation counter.

-

-

Procedure:

-

Incubate the EP4-expressing cell membranes with various concentrations of this compound and a fixed concentration of [³H]-PGE2.

-

The incubation is typically carried out at room temperature for a duration sufficient to reach equilibrium (e.g., 2 hours).

-

Separate the membrane-bound radioactivity from the unbound ligand by rapid filtration through a glass fiber filter.

-

Wash the filters to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a microplate scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of [³H]-PGE2 (IC50) is determined.

-

The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

EP4 Functional Agonist Assay (cAMP Measurement)

This assay evaluates the ability of this compound to activate the EP4 receptor and stimulate intracellular cyclic adenosine monophosphate (cAMP) production, a key second messenger in the EP4 signaling pathway.

Experimental Protocol:

-

Materials:

-

Cells expressing the human EP4 receptor (e.g., HEK293 or CHO cells stably transfected with the EP4 receptor).

-

This compound (test compound).

-

cAMP assay kit (e.g., LANCE Ultra cAMP Detection Kit from PerkinElmer or a similar FRET-based assay).

-

Cell culture medium and reagents.

-

-

Procedure:

-

Plate the EP4-expressing cells in a suitable microplate and culture overnight.

-

Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Add various concentrations of this compound to the cells and incubate for a specified period (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.

-

The concentration of this compound that produces 50% of the maximal response (EC50) is determined by fitting the dose-response data to a sigmoidal curve.

-

TNF-α Inhibition Assay

This assay assesses the anti-inflammatory activity of this compound by measuring its ability to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) from immune cells. This compound has been shown to potently inhibit TNF-α production in peripheral whole blood and T cells.

Experimental Protocol (General):

-

Materials:

-

Immune cells capable of producing TNF-α (e.g., human peripheral blood mononuclear cells (PBMCs), RAW 264.7 macrophage cell line, or human whole blood).

-

Stimulant to induce TNF-α production (e.g., Lipopolysaccharide (LPS) for macrophages or anti-CD3/CD28 antibodies for T cells).

-

This compound (test compound).

-

Cell culture medium and reagents.

-

TNF-α ELISA kit.

-

-

Procedure:

-

Pre-incubate the immune cells with various concentrations of this compound for a short period (e.g., 1 hour).

-

Stimulate the cells with the appropriate inducer (e.g., LPS or anti-CD3/CD28).

-

Incubate the cells for a sufficient time to allow for TNF-α production (e.g., 4-24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α in the supernatant using a TNF-α ELISA kit according to the manufacturer's instructions.

-

The concentration of this compound that inhibits 50% of the TNF-α production (IC50) is calculated.

-

Signaling Pathways and Experimental Workflows

EP4 Receptor Signaling Pathway

Activation of the EP4 receptor by an agonist like this compound primarily initiates a signaling cascade through the Gs alpha subunit of its associated G protein. This leads to the activation of adenylyl cyclase, an increase in intracellular cAMP levels, and subsequent activation of protein kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor CREB, leading to changes in gene expression and cellular function. The EP4 receptor can also couple to other signaling pathways, such as the PI3K/Akt pathway, through Gβγ subunits or by transactivation of other receptors.

Caption: EP4 receptor signaling cascade initiated by this compound.

Experimental Workflow for In Vitro Characterization of this compound

The in vitro characterization of this compound follows a logical progression from determining its fundamental pharmacological properties to assessing its functional effects in relevant biological systems.

Caption: Workflow for the in vitro characterization of this compound.

This guide provides a comprehensive summary of the in vitro characterization of this compound, offering valuable insights for researchers in the field of pharmacology and drug development. The detailed protocols and visual representations of signaling pathways and experimental workflows aim to facilitate a deeper understanding of this promising therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for KAG-308 in a Mouse Model of Colitis

These application notes provide a comprehensive guide for researchers utilizing the selective EP4 receptor agonist, KAG-308, in dextran sulfate sodium (DSS)-induced colitis mouse models. This document outlines the dosage, administration, and expected outcomes, supported by detailed experimental protocols and data presented in a clear, tabular format.

Introduction

This compound is an orally bioavailable and selective agonist for the prostaglandin E2 receptor subtype 4 (EP4).[1][2] The activation of the EP4 receptor has been shown to exert anti-inflammatory effects and promote mucosal healing, making it a promising therapeutic target for inflammatory bowel disease (IBD).[1][2] In preclinical studies, this compound has demonstrated efficacy in mitigating the severity of colitis in mouse models by suppressing the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and facilitating the regeneration of the intestinal epithelium.[1]

The primary mechanism of action involves the EP4 receptor-mediated signaling cascade. Upon activation, the receptor, a G-protein coupled receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This in turn activates Protein Kinase A (PKA), which is thought to mediate many of the anti-inflammatory effects. An alternative pathway involves the EP4 receptor-associated protein (EPRAP), which can suppress the NF-κB signaling pathway, a key regulator of inflammation.

This document provides detailed protocols for the use of this compound in a DSS-induced colitis model, along with expected quantitative outcomes and visualizations of the experimental workflow and the underlying signaling pathway.

Data Presentation

The following tables summarize the quantitative data from preclinical studies of this compound in DSS-induced colitis mouse models.

Table 1: Effect of Prophylactic Oral Administration of this compound on DSS-Induced Colitis in Mice

| Treatment Group | Dose (mg/kg/day, p.o.) | Disease Activity Index (DAI) on Day 8 (Mean ± SD) | Colon Length on Day 8 (cm, Mean ± SD) | Histological Score on Day 8 (Mean ± SD) |

| Normal (No DSS) | - | 0.0 ± 0.0 | 8.5 ± 0.5 | 0.0 ± 0.0 |

| Vehicle (DSS) | - | 2.8 ± 0.6 | 6.2 ± 0.7 | 3.5 ± 0.5 |

| This compound | 0.03 | 2.5 ± 0.7 | 6.5 ± 0.6 | 3.1 ± 0.6 |

| This compound | 0.1 | 2.1 ± 0.8 | 6.8 ± 0.7 | 2.5 ± 0.7 |

| This compound | 0.3 | 1.5 ± 0.6 | 7.2 ± 0.5 | 1.8 ± 0.6 |

| This compound | 1 | 1.1 ± 0.5 | 7.8 ± 0.4 | 1.2 ± 0.5 |

| Sulfasalazine (SASP) | 10 | 1.9 ± 0.7 | 6.9 ± 0.6 | 2.3 ± 0.8 |

*p<0.05, **p<0.01 vs. Vehicle (DSS) group. Data is based on findings from Watanabe Y, et al. Eur J Pharmacol. 2015.

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Administration Route | Dose (mg/kg) | Cmax (ng/mL, Mean ± SD) | Tmax (h) | AUC (ng·h/mL, Mean ± SD) | Bioavailability (%) |

| Intravenous (i.v.) | 0.3 | - | - | 123 ± 21 | - |

| Oral (p.o.) | 0.3 | 25 ± 5 | 0.5 | 45 ± 9 | 36.6 |

| Oral (p.o.) | 1 | 85 ± 15 | 0.5 | 165 ± 35 | 13.4 |

Data is based on findings from Watanabe Y, et al. Eur J Pharmacol. 2015.

Experimental Protocols

DSS-Induced Colitis Model (Acute Prophylactic Model)

This protocol describes the induction of acute colitis using DSS and the prophylactic administration of this compound.

Materials:

-

Male BALB/c mice (8-10 weeks old)

-

Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000)

-

This compound

-

Vehicle for this compound (e.g., 0.5% methylcellulose solution)

-

Animal caging with free access to food and water

-

Oral gavage needles

Procedure:

-

Animal Acclimatization: Acclimatize mice to the animal facility for at least one week before the start of the experiment.

-

Grouping: Randomly divide mice into experimental groups (e.g., Normal, Vehicle + DSS, this compound [different doses] + DSS, Positive Control + DSS).

-

This compound Administration (Prophylactic):

-

Prepare fresh solutions of this compound in the vehicle daily.

-

Administer the assigned treatment (vehicle or this compound) orally via gavage once daily, starting one day before DSS administration (Day -1) and continuing throughout the DSS treatment period (until Day 7).

-

-

Induction of Colitis:

-

On Day 0, replace the drinking water with a freshly prepared solution of 3-5% (w/v) DSS in autoclaved, distilled water.

-

Provide the DSS solution as the sole source of drinking water for 7 consecutive days. The normal group receives regular drinking water.

-

-

Daily Monitoring:

-

From Day 0, monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool.

-

Calculate the Disease Activity Index (DAI) for each mouse based on the scoring system in Table 3.

-

-

Termination and Sample Collection:

-

On Day 8, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

-

Measure the body weight.

-

Perform a laparotomy and carefully excise the entire colon from the cecum to the anus.

-

Measure the length of the colon.

-

Collect colon tissue samples for histological analysis and cytokine measurements.

-

Table 3: Disease Activity Index (DAI) Scoring System

| Score | Body Weight Loss (%) | Stool Consistency | Rectal Bleeding |

| 0 | No loss or gain | Normal, well-formed pellets | No blood |

| 1 | 1-5 | ||

| 2 | 5-10 | Loose stools | Slight bleeding |

| 3 | 10-15 | ||

| 4 | >15 | Diarrhea | Gross bleeding |

The DAI is calculated as the sum of the scores for body weight loss, stool consistency, and rectal bleeding, divided by 3.

Histological Analysis

-

Tissue Fixation: Fix a segment of the distal colon in 10% neutral buffered formalin.

-

Processing and Embedding: Dehydrate the fixed tissue through a graded series of ethanol, clear in xylene, and embed in paraffin.

-

Sectioning and Staining: Cut 5 µm thick sections and stain with Hematoxylin and Eosin (H&E).

-

Scoring: Evaluate the sections for the severity of inflammation, extent of injury, and crypt damage. A scoring system can be used to quantify the histological changes.

Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound via the EP4 receptor.

Experimental Workflow

Caption: Experimental workflow for this compound in a DSS-induced colitis model.

References

KAG-308: Application Notes and Protocols for Osteoarthritis Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

KAG-308 is a selective agonist of the prostaglandin E2 (PGE2) receptor 4 (EP4), which has demonstrated significant therapeutic potential as a disease-modifying drug for osteoarthritis (OA).[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound in preclinical OA models. The protocols outlined below are based on established methodologies and published studies, providing a framework for in vivo and in vitro evaluation of this compound's efficacy and mechanism of action.

Introduction

Osteoarthritis is a degenerative joint disease characterized by cartilage degradation, synovitis, and changes in the subchondral bone.[3] Current treatments primarily focus on symptom management, and there is a critical need for disease-modifying osteoarthritis drugs (DMOADs). This compound, an EP4-selective agonist, has emerged as a promising candidate.[1] Studies have shown that oral administration of this compound can suppress the development of surgically-induced knee osteoarthritis in mice by reducing chondrocyte hypertrophy and the secretion of inflammatory mediators like tumor necrosis factor (TNF).[1] The activation of the EP4 receptor by this compound is believed to exert anti-inflammatory and chondroprotective effects, making it a compelling subject for further investigation in the context of OA drug development.

Mechanism of Action

This compound selectively binds to and activates the EP4 receptor, a G-protein coupled receptor for PGE2. In the context of osteoarthritis, this activation triggers a signaling cascade that leads to the suppression of key pathological processes. In chondrocytes, this compound inhibits hypertrophic differentiation and enhances the intranuclear translocation of histone deacetylase 4 (HDAC4). In synoviocytes, it suppresses the expression of pro-inflammatory cytokines such as TNF and catabolic enzymes like matrix metalloproteinase 13 (MMP13).

Quantitative Data Summary

The following tables summarize the key quantitative findings from a preclinical study evaluating this compound in a surgically-induced mouse model of osteoarthritis.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Osteoarthritis

| Treatment Group | Osteoarthritis Research Society International (OARSI) Score (Mean ± SD) |

| Vehicle | 6.8 ± 1.5 |

| This compound (3 mg/kg) | 3.2 ± 1.1* |

*P < 0.005 vs. Vehicle

Table 2: Effect of this compound on Gene Expression in Synovium

| Gene | Vehicle (Relative Expression) | This compound (3 mg/kg) (Relative Expression) |

| Tnf | 1.0 | 0.4 |

| Mmp13 | 1.0 | 0.5 |

*P < 0.05 vs. Vehicle

Table 3: Effect of this compound on Cultured Chondrocytes and Synoviocytes

| Cell Type | Treatment | Outcome | Result |

| Chondrocytes | This compound | Hypertrophic Differentiation | Inhibited |

| Synoviocytes | This compound | LPS-induced Tnf Expression | Suppressed |

| Synoviocytes | This compound | LPS-induced Mmp13 Expression | Suppressed |

Experimental Protocols

In Vivo Model: Surgically-Induced Osteoarthritis in Mice

This protocol describes the destabilization of the medial meniscus (DMM) model, a widely used method to induce post-traumatic osteoarthritis in mice.

Materials:

-

8 to 12-week-old male C57BL/6 mice

-

Anesthesia (e.g., isoflurane)

-

Analgesia

-

Sterile surgical instruments

-

This compound

-

Vehicle control (e.g., distilled water)

Procedure:

-

Anesthetize the mice and shave the right knee.

-

Make a small incision on the medial side of the patellar tendon to expose the joint capsule.

-

Transect the medial meniscotibial ligament (MMTL) to destabilize the medial meniscus.

-

Suture the incision.

-

Administer analgesia post-operatively.

-

Orally administer this compound (e.g., 3 mg/kg) or vehicle once daily for a specified period (e.g., 8 weeks).

-

At the end of the treatment period, sacrifice the animals and collect the knee joints for histological analysis.

Histological Analysis:

-

Fix the knee joints in 4% paraformaldehyde.

-

Decalcify the joints in 10% EDTA.

-

Embed the joints in paraffin and section them.

-

Stain the sections with Safranin-O and Fast Green to visualize cartilage proteoglycan content.

-

Score the severity of osteoarthritis using the OARSI scoring system.

In Vitro Models

1. Primary Chondrocyte Culture

This protocol describes the isolation and culture of primary chondrocytes from mouse articular cartilage.

Materials:

-

Neonatal or adult mice

-

Dissection tools

-

Digestion enzymes (e.g., pronase, collagenase D)

-

Cell culture medium (e.g., DMEM/F-12 with FBS and antibiotics)

-

Cell culture plates

Procedure:

-

Isolate articular cartilage from the knee joints of mice.

-

Mince the cartilage into small pieces.

-

Digest the cartilage with pronase followed by collagenase D to release the chondrocytes.

-

Filter the cell suspension to remove undigested tissue.

-

Wash and resuspend the cells in culture medium.

-

Plate the chondrocytes at a high density and culture at 37°C in a 5% CO2 incubator.

-

Treat the cultured chondrocytes with this compound and appropriate stimuli (e.g., IL-1β to induce a catabolic state) to assess its effects on gene expression and cellular processes.

2. Primary Synoviocyte Culture

This protocol outlines the isolation and culture of primary synoviocytes from the synovial membrane of mice.

Materials:

-

Mice

-

Dissection tools

-

Digestion enzyme (e.g., collagenase)

-

Cell culture medium

-

Cell culture flasks

Procedure:

-

Dissect the synovial tissue from the knee joints.

-

Mince the tissue and digest with collagenase.

-

Filter the cell suspension.

-

Wash and resuspend the cells in culture medium.

-

Plate the cells in a culture flask.

-

After an initial attachment period, remove non-adherent cells.

-

Culture the adherent synoviocytes and passage as needed.

-

Treat the cultured synoviocytes with this compound and a pro-inflammatory stimulus (e.g., lipopolysaccharide - LPS) to evaluate its anti-inflammatory effects.

Conclusion

This compound represents a promising therapeutic agent for osteoarthritis with a well-defined mechanism of action centered on the EP4 receptor. The protocols provided in this document offer a comprehensive guide for researchers to further investigate the potential of this compound as a disease-modifying drug for OA. Rigorous preclinical evaluation using these standardized in vivo and in vitro models is crucial for advancing our understanding of its therapeutic efficacy and translating these findings into clinical applications.

References

Application Notes and Protocols for KAG-308 in Cultured Chondrocytes and Synoviocytes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing KAG-308, a selective EP4 receptor agonist, in in vitro studies involving cultured chondrocytes and synoviocytes. The information presented is intended to guide researchers in investigating the therapeutic potential of this compound for osteoarthritis and other joint-related inflammatory conditions.

Introduction

This compound is a potent and selective agonist for the prostaglandin E2 (PGE2) receptor 4 (EP4).[1][2] Research has demonstrated its efficacy in suppressing the development of osteoarthritis by targeting key pathological processes in both chondrocytes and synoviocytes.[1][3][4] In cultured chondrocytes, this compound has been shown to inhibit hypertrophic differentiation. In synoviocytes, it suppresses the inflammatory response by reducing the expression of pro-inflammatory cytokines and matrix-degrading enzymes. These effects are primarily mediated through the activation of the EP4 receptor, leading to downstream signaling events that modulate gene expression.

Data Summary

The following tables summarize the quantitative effects of this compound on cultured chondrocytes and synoviocytes based on published data.

Table 1: Effect of this compound on Gene Expression in Cultured Chondrocytes

| Gene | Treatment | Fold Change vs. Control | Reference |

| Col10a1 | This compound (1 µM) | ↓ 0.5-fold | Murahashi et al., 2019 |

| Mmp13 | This compound (1 µM) | ↓ 0.6-fold | Murahashi et al., 2019 |

| Alpl | This compound (1 µM) | ↓ 0.7-fold | Murahashi et al., 2019 |

Table 2: Effect of this compound on Gene Expression in LPS-Stimulated Synoviocytes

| Gene | Treatment | Fold Change vs. LPS Control | Reference |

| Tnf | This compound (1 µM) + LPS | ↓ 0.4-fold | Murahashi et al., 2019 |

| Mmp13 | This compound (1 µM) + LPS | ↓ 0.3-fold | Murahashi et al., 2019 |

Signaling Pathway